molecular formula C20H18ClN3O2 B4526794 N-benzyl-2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide

N-benzyl-2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide

Cat. No.: B4526794
M. Wt: 367.8 g/mol
InChI Key: KVUGCTXSTUYZAZ-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and a pyridazinone ring.

Preparation Methods

The synthesis of N-benzyl-2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide involves multiple steps. One common synthetic route includes the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 3-(2-chlorophenyl)-6-oxopyridazine. The final step involves the reaction of this intermediate with N-benzyl-N-methylacetamide under specific conditions to yield the target compound .

Chemical Reactions Analysis

N-benzyl-2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and chlorophenyl positions.

    Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the amide bond, forming corresponding carboxylic acids and amines.

Scientific Research Applications

N-benzyl-2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and modulating receptor activity .

Comparison with Similar Compounds

N-benzyl-2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c1-23(13-15-7-3-2-4-8-15)20(26)14-24-19(25)12-11-18(22-24)16-9-5-6-10-17(16)21/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUGCTXSTUYZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide
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N-benzyl-2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide
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N-benzyl-2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide
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N-benzyl-2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide
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N-benzyl-2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide
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N-benzyl-2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide

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